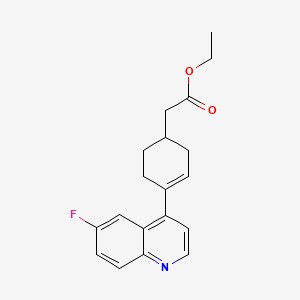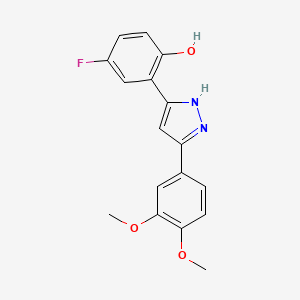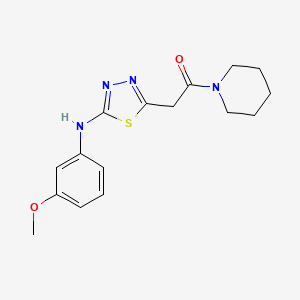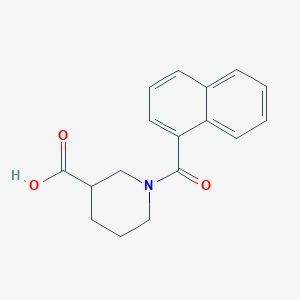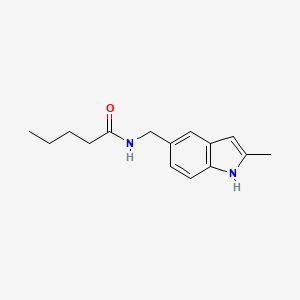
N-((2-methyl-1H-indol-5-yl)methyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((2-methyl-1H-indol-5-yl)methyl)pentanamide” is a compound that contains an indole nucleus . Indole is an important heterocyclic system that provides the skeleton to many bioactive aromatic compounds . It has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Synthesis Analysis
The synthesis of similar compounds often involves N-alkylation . For example, a useful synthon in Sonogashira cross-coupling reactions can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, such as “N-[(2-methyl-1H-indol-5-yl)methyl]pentanamide”, have shown promise in antiviral research. Compounds with the indole nucleus have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of numerous derivatives that can be optimized for enhanced antiviral properties.
Anti-HIV Properties
The fight against HIV has benefited from the development of indole-based compounds. Novel indolyl and oxochromenyl xanthenone derivatives have been synthesized and subjected to molecular docking studies to evaluate their potential as anti-HIV-1 agents . These studies are crucial for designing drugs that can effectively target the HIV-1 virus.
Antitubercular Applications
Indole derivatives have also been investigated for their antitubercular activity. Compounds derived from indole have been tested against Mycobacterium tuberculosis and Mycobacterium bovis, showing promising results in both active and dormant states . This opens up new avenues for treating tuberculosis, a disease that continues to be a global health challenge.
Anticancer Research
The indole nucleus is a common feature in many compounds with anticancer properties. Research has shown that indole derivatives can exhibit antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29 . The ability to induce apoptosis and inhibit cell proliferation makes these compounds valuable in cancer research.
Anti-inflammatory and Analgesic Effects
Indole derivatives have been evaluated for their potential as anti-inflammatory and analgesic agents. Studies have shown that compounds containing the indole nucleus can exhibit significant in vivo anti-inflammatory and analgesic activities . This suggests their potential use in developing treatments for conditions associated with inflammation and pain.
Pharmacological Diversity
The indole scaffold is integral to a wide range of pharmacological activities. Its presence in synthetic drug molecules has been associated with high affinity binding to multiple receptors, which is beneficial for developing new therapeutic agents . The diverse biological activities of indole derivatives, including antioxidant, antimicrobial, and antidiabetic effects, highlight the compound’s versatility in drug development.
Mécanisme D'action
Target of Action
N-[(2-methyl-1H-indol-5-yl)methyl]pentanamide, also known as N-((2-methyl-1H-indol-5-yl)methyl)pentanamide, is an indole derivative . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. For instance, they have been reported to inhibit tubulin polymerization, leading to a severe disorganization of microtubules . This disruption of the microtubule network can lead to cell cycle arrest and apoptosis .
Result of Action
The result of N-[(2-methyl-1H-indol-5-yl)methyl]pentanamide’s action can vary depending on the specific biological context. Indole derivatives have been reported to induce cell apoptosis in a dose-dependent manner, arrest the cells in the g2/m phase, and inhibit polymerization of tubulin . These effects can lead to the inhibition of cancer cell motility and proliferation .
Propriétés
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-3-4-5-15(18)16-10-12-6-7-14-13(9-12)8-11(2)17-14/h6-9,17H,3-5,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQQLLMBVWYPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=CC2=C(C=C1)NC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methyl-1H-indol-5-yl)methyl]pentanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B2918387.png)
![Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate](/img/structure/B2918391.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2918393.png)
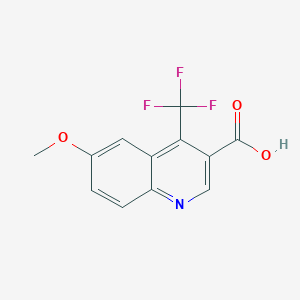
![N-[2-(Difluoromethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2918395.png)

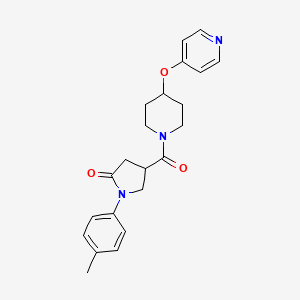
![1-(2-Methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2918398.png)
![ethyl 3-{[(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2918400.png)
